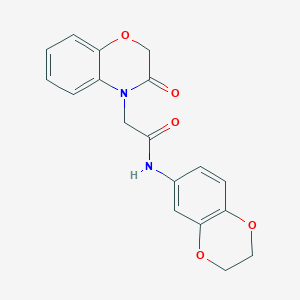

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

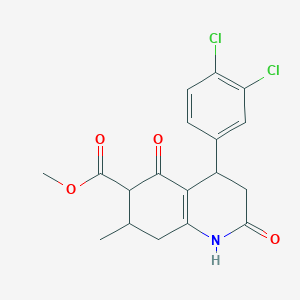

Synthesis Analysis

The synthesis of related compounds typically involves complex chemical reactions aiming to introduce specific functional groups that contribute to the compound's activity. For instance, research has explored the synthesis of compounds with benzodioxin and benzoxazin moieties, focusing on their potential as inotropic agents or for herbicidal activity. These processes often employ reactants like substituted methylpiperazin, bromoacetyl bromide, or chlorobenzenesulfonyl chloride in alkaline or acidic conditions to achieve the desired structural features (Liu et al., 2009); (Ming-zhi, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Studies often employ spectroscopic methods (e.g., IR, 1H NMR, LC/MS) to confirm the structures of synthesized compounds. The presence of benzodioxin and benzoxazin rings in the molecule indicates a complex structure that may contribute to specific biological interactions (Abbasi et al., 2023).

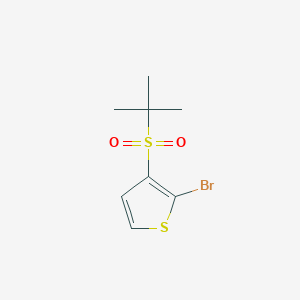

Chemical Reactions and Properties

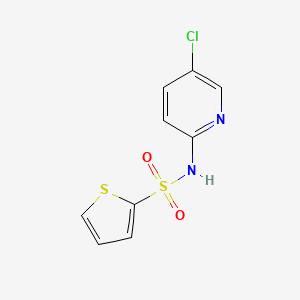

Chemical reactions involving these compounds typically explore their reactivity under various conditions, aiming to elucidate their potential for further chemical modifications or to enhance their biological activity. For example, the introduction of sulfonamide or acetamide groups to the benzodioxin core has been investigated for enhancing anti-diabetic or antibacterial activity (Abbasi et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their practical application. Although specific details on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide are not provided, related research indicates that modifications in the molecular structure can significantly affect these properties, impacting both the synthesis process and the compound's biological efficacy (Gabriele et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and stability under various conditions, are critical for understanding the compound's behavior in biological systems or as part of chemical syntheses. Studies on related compounds have explored their inhibitory activities against enzymes like α-glucosidase, highlighting the role of specific functional groups in mediating these effects (Abbasi et al., 2019).

科学的研究の応用

Microbial Transformation in Agriculture

Allelochemicals in Crop Protection

Compounds like benzoxazolinone and benzoxazinone derivatives, including acetamide-based molecules, have been identified as allelochemicals present in agricultural crops such as wheat, rye, and maize. These compounds undergo microbial transformation in the soil, leading to the formation of various products, including acetamides. Understanding these transformation processes is crucial for exploiting the allelopathic properties of crops to suppress weeds and soil-borne diseases, enhancing agricultural productivity without relying on synthetic pesticides (Fomsgaard, Mortensen, & Carlsen, 2004).

Pharmacological Research

Monoamine Oxidase Inhibitors

Some benzoxazin-4-yl acetamide derivatives have been studied for their potential as reversible monoamine oxidase inhibitors. These compounds, due to their molecular structure, exhibit potential for the development of new therapeutic agents targeting neurological disorders. Research into their structural properties and interactions can lead to the creation of novel drugs with improved efficacy and safety profiles (Wouters, Evrard, & Durant, 1994).

Organic Chemistry and Synthetic Methods

Regioselective Dibromohydration

The synthesis of N-(2-alkynylaryl)acetamide derivatives, including dibromohydration reactions, has been explored for creating compounds with potential applications in organic synthesis and medicinal chemistry. These methods allow for the construction of complex molecules that can serve as intermediates in the synthesis of pharmacologically active compounds or in the study of chemical reactivity and mechanisms (Qiu, Li, Ma, & Zhou, 2017).

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c21-17(19-12-5-6-15-16(9-12)24-8-7-23-15)10-20-13-3-1-2-4-14(13)25-11-18(20)22/h1-6,9H,7-8,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEIFPGWZONHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)